Urea, 3-(o-chlorophenyl)-1,1-dimethyl-
Overview
Description
Urea, 3-(o-chlorophenyl)-1,1-dimethyl- is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodecomposition Studies
Research on urea derivatives such as 3-(p-chlorophenyl)-1,1-dimethyl-urea (monuron) has shown significant interest in understanding their photodecomposition under different light sources. Studies have indicated that these compounds undergo marked changes in their absorption spectra when exposed to ultraviolet light or sunlight, suggesting differences in photodecomposition pathways depending on the light source (Jordan et al., 1964).
Microbial Degradation
The microbial degradation of substituted urea herbicides, including variants like monuron and diuron, has been extensively studied. These studies have shown that different fungi and microbial species have varying levels of tolerance and degradation capabilities towards these herbicides, influencing their persistence and breakdown in the environment (Murray et al., 1969).
Infrared Spectroscopy Analysis
Infrared spectroscopy has been used to analyze substituted urea compounds, providing insights into their chemical structure and hydrogen bonding characteristics. Such analyses contribute to a better understanding of the chemical properties and potential reactivity of these compounds (Kim, 1970).
Epoxy/Dicyandiamide Systems
Urea derivatives have been studied for their accelerating effects on epoxy/dicyandiamide systems, important in industrial applications. These studies explore how different urea derivatives influence the curing reaction kinetics and the overall performance of the epoxy systems (Fei, 2013).
Chloroplast Ultrastructure Effects
Research has also delved into the effects of specific urea derivatives on the chloroplast ultrastructure of plants, showing that compounds like DCMU can induce significant ultrastructural modifications. This line of research contributes to the understanding of how such chemicals influence plant biology at the cellular level (Vecchi, 1980).
Synergistic Effects in Epoxy Resin Curing
Studies have also explored the synergistic effects of urea derivatives like monuron in the curing of epoxy resins, indicating potential industrial applications in enhancing material properties (Son & Weber, 1973).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazole-bearing compounds, have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds, like profenofos, act via the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in pests, leading to their extermination.
Biochemical Pathways
It is known that similar compounds, such as furoxan derivatives, have been synthesized as potential fungicides . These compounds may affect the biochemical pathways of fungi, leading to their extermination.
Pharmacokinetics
It is known that similar compounds, such as ketamine, have a bioavailability that varies depending on the route of administration .
Result of Action
It is known that similar compounds, such as a newly synthesized pyrazoline derivative, have shown antifungal activities .
Action Environment
It is known that similar compounds, such as prothioconazole, are used as fungicides in various environments, including cereals .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZBGHTKKELLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074666 | |
Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-44-5 | |
Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.